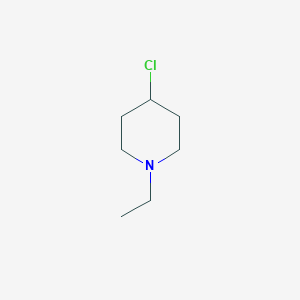

4-Chloro-1-ethyl-piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5382-26-3 |

|---|---|

Molecular Formula |

C7H14ClN |

Molecular Weight |

147.64 g/mol |

IUPAC Name |

4-chloro-1-ethylpiperidine |

InChI |

InChI=1S/C7H14ClN/c1-2-9-5-3-7(8)4-6-9/h7H,2-6H2,1H3 |

InChI Key |

DTDXVJLMRMXSPU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of 4-Chloro-1-ethyl-piperidine

An In-Depth Technical Guide to the Synthesis of 4-Chloro-1-ethyl-piperidine

This technical guide provides a comprehensive overview of a common and efficient two-step synthesis route for this compound, a valuable intermediate in pharmaceutical and fine chemical synthesis. The described pathway involves the reduction of 1-ethyl-4-piperidone to 1-ethyl-4-piperidinol, followed by a chlorination reaction to yield the final product. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthesis Overview

The is most effectively achieved through a two-step process commencing with the commercially available 1-ethyl-4-piperidone. The overall transformation is outlined below:

-

Step 1: Reduction of 1-ethyl-4-piperidone. The ketone functionality of 1-ethyl-4-piperidone is reduced to a secondary alcohol, yielding 1-ethyl-4-piperidinol. This is typically accomplished using a mild reducing agent such as sodium borohydride in a protic solvent.

-

Step 2: Chlorination of 1-ethyl-4-piperidinol. The hydroxyl group of 1-ethyl-4-piperidinol is subsequently substituted with a chlorine atom to form the target compound, this compound. A common and effective method for this transformation is the use of thionyl chloride.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reduction of 1-ethyl-4-piperidone to 1-ethyl-4-piperidinol

| Parameter | Value |

| Reactant | 1-ethyl-4-piperidone |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Ethanol (95%) |

| Stoichiometry | 1 eq. Ketone : 0.3 eq. NaBH₄ |

| Reaction Time | 15 - 20 minutes |

| Reaction Temperature | 0 °C to Room Temperature |

| Work-up | Aqueous work-up and extraction |

| Typical Yield | High (specific yield data for this exact transformation is not readily available in the searched literature, but is expected to be high based on similar reductions) |

Table 2: Chlorination of 1-ethyl-4-piperidinol to this compound

| Parameter | Value |

| Reactant | 1-ethyl-4-piperidinol |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) |

| Base | Triethylamine (Et₃N) |

| Solvent | Dichloromethane (DCM) |

| Stoichiometry | 1 eq. Alcohol : 2 eq. SOCl₂ : 5 eq. Et₃N |

| Reaction Time | 2 hours |

| Reaction Temperature | 20 °C to 40 °C |

| Work-up | Aqueous quench and extraction |

| Purification | Distillation under reduced pressure |

| Typical Yield | ~80% (based on analogous N-methyl synthesis) |

Experimental Protocols

Step 1: Synthesis of 1-ethyl-4-piperidinol

This procedure details the reduction of 1-ethyl-4-piperidone using sodium borohydride.[1]

Materials:

-

1-ethyl-4-piperidone

-

Ethanol (95%)

-

Sodium borohydride (NaBH₄)

-

Water (deionized)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-ethyl-4-piperidone (1 eq.) in 95% ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (0.3 eq.) portion-wise to the cooled solution. Caution: Hydrogen gas evolution will occur.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 15-20 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add water to the reaction mixture to quench any remaining sodium borohydride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude 1-ethyl-4-piperidinol, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of 4-Chloro-N-methylpiperidine and describes the chlorination of 1-ethyl-4-piperidinol.

Materials:

-

1-ethyl-4-piperidinol

-

Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Thionyl chloride (SOCl₂)

-

Water (deionized)

-

Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-ethyl-4-piperidinol (1 eq.) and triethylamine (5 eq.) in dichloromethane.

-

Stir the solution and control the temperature between 20 °C and 40 °C.

-

Add thionyl chloride (2 eq.) dropwise to the solution via the dropping funnel. Caution: This reaction is exothermic and releases HCl and SO₂ gases. Perform in a well-ventilated fume hood.

-

After the addition is complete, stir the reaction mixture at 40 °C for 2 hours.

-

Monitor the reaction progress by Gas Chromatography (GC) or TLC.

-

Upon completion, cool the reaction mixture and slowly add water to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and evaporate the solvent under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain this compound as a light-yellow liquid.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to 4-Chloro-1-ethyl-piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Chloro-1-ethyl-piperidine (CAS No. 5382-26-3). This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Properties

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in many biologically active compounds and pharmaceutical drugs. The presence of a chlorine atom at the 4-position and an ethyl group on the nitrogen atom imparts specific chemical characteristics that are of interest in organic synthesis and medicinal chemistry.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 5382-26-3 | [1][2] |

| Molecular Formula | C₇H₁₄ClN | [3] |

| Molecular Weight | 147.65 g/mol | [1] |

| Boiling Point | 63-64 °C (at 11 Torr) | [3] |

| Melting Point | Not available | |

| Density (Predicted) | 1.02 ± 0.1 g/cm³ | [3] |

| Flash Point (Predicted) | 67.5 ± 25.4 °C | [3] |

| Vapor Pressure (Predicted) | 0.6 ± 0.4 mmHg at 25°C | [3] |

| Refractive Index (Predicted) | 1.481 | [3] |

| LogP (Predicted) | 1.64740 | [3] |

Synthesis and Experimental Protocols

General Synthesis Workflow

A plausible and commonly employed synthetic pathway for this compound involves the chlorination of a corresponding hydroxyl precursor. This general workflow is depicted in the diagram below.

Caption: General synthesis workflow for this compound.

Postulated Experimental Protocol: Chlorination of 1-Ethyl-4-piperidinol

This protocol is based on the common laboratory practice for the conversion of secondary alcohols to alkyl chlorides using thionyl chloride.

Materials:

-

1-Ethyl-4-piperidinol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (optional, as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis under anhydrous conditions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1-Ethyl-4-piperidinol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. An equimolar amount or a slight excess of thionyl chloride is typically used. If a base is used, triethylamine (1.1 equivalents) can be added prior to the thionyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride and hydrochloric acid formed.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the C-Cl bond at the 4-position and the tertiary amine functionality.

Nucleophilic Substitution at C4

The chlorine atom at the 4-position is a leaving group and can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at this position, making this compound a useful intermediate for the synthesis of more complex piperidine derivatives. The reactivity can be influenced by the nature of the nucleophile and the reaction conditions.

Caption: Nucleophilic substitution at the C4 position of this compound.

Biological Significance of Substituted Piperidines

The piperidine moiety is a key structural component in numerous pharmaceuticals and biologically active natural products.[4] Derivatives of piperidine have shown a wide range of biological activities, including but not limited to, analgesic, anti-inflammatory, and neuroleptic properties. The synthesis of novel substituted piperidines is therefore a significant area of research in medicinal chemistry. This compound serves as a valuable building block in this context, enabling the exploration of new chemical space for drug discovery.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the known spectra of similar compounds such as 4-chloro-1-methylpiperidine and other N-ethylpiperidines, the expected spectral characteristics can be predicted. Researchers are advised to acquire and interpret their own analytical data for this compound.

-

¹H NMR: The spectrum would be expected to show signals for the ethyl group (a quartet and a triplet) and complex multiplets for the piperidine ring protons. The proton at the C4 position would likely appear as a multiplet, with its chemical shift influenced by the electronegativity of the chlorine atom.

-

¹³C NMR: The spectrum would show distinct signals for the two carbons of the ethyl group and the five carbons of the piperidine ring. The carbon atom bonded to the chlorine (C4) would be shifted downfield compared to the other methylene carbons of the ring.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the ethyl group, the chlorine atom, and cleavage of the piperidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the alkyl groups and the piperidine ring, C-N stretching, and a C-Cl stretching vibration in the fingerprint region.

Safety and Handling

As with all chlorinated organic compounds and tertiary amines, this compound should be handled with appropriate safety precautions. It is likely to be an irritant to the skin, eyes, and respiratory system. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data. All laboratory work should be conducted with appropriate safety measures and in accordance with institutional and regulatory guidelines. The experimental protocol provided is a general guideline and may require optimization.

References

An In-depth Technical Guide to 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (Brimonidine)

Authoritative Note on Chemical Identity: The CAS number 5382-26-3 provided in the query is officially assigned to 4-Chloro-1-ethyl-piperidine. However, the request for in-depth technical information, including signaling pathways and experimental protocols for drug development professionals, strongly indicates the intended compound is 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine , a well-characterized α2-adrenergic agonist. This compound is commonly known as Brimonidine or by its research code UK-14304 . Its correct CAS number is 59803-98-4 . This guide will focus exclusively on Brimonidine (UK-14304) to meet the technical requirements of the intended audience.

Executive Summary

Brimonidine is a potent and highly selective alpha-2 (α₂) adrenergic receptor agonist. It is a third-generation compound in this class, demonstrating a selectivity for the α₂ receptor over the α₁ receptor that is approximately 1000-fold. This high selectivity minimizes the side effects associated with α₁ receptor activation. The primary clinical application of Brimonidine is in the management of open-angle glaucoma and ocular hypertension, where it effectively lowers intraocular pressure (IOP). Its mechanism of action is twofold: it reduces the production of aqueous humor and increases its outflow through the uveoscleral pathway. Beyond its effects on IOP, Brimonidine has demonstrated neuroprotective properties, which are of significant interest in the treatment of neurodegenerative retinal diseases. This guide provides a comprehensive overview of its chemical properties, synthesis, pharmacology, key signaling pathways, and detailed experimental protocols relevant to its study and application in drug development.

Chemical and Physical Properties

Brimonidine is a quinoxaline derivative. The tartrate salt is commonly used in pharmaceutical formulations due to its increased water solubility.

| Property | Value | Reference |

| Chemical Name | 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | |

| Synonyms | UK-14304, AGN 190342, Alphagan® | |

| CAS Number | 59803-98-4 (Free Base) | |

| Molecular Formula | C₁₁H₁₀BrN₅ | |

| Molecular Weight | 292.13 g/mol | |

| Appearance | White to slightly yellowish powder (Tartrate salt) | [1] |

| Solubility (Tartrate Salt) | Water: 0.6 mg/mL; Vehicle (pH 7.7): 1.4 mg/mL | [1] |

| Solubility (Free Base) | DMSO: Up to 100 mM |

Synthesis

A novel and environmentally conscious synthesis method for Brimonidine tartrate has been described. This process avoids the use of carcinogenic solvents like benzene and hazardous reagents such as thiophosgene.

Experimental Protocol: Two-Step Synthesis of Brimonidine Tartrate

Step 1: Synthesis of N-acetyl Brimonidine

-

In a 1-liter round-bottom flask, charge phosphorus oxychloride (400 ml) and 6-amino-5-bromo quinoxaline (50 g) at ambient temperature.

-

Add N-acetyl ethylene urea (53 g) in two portions.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Heat the reaction mixture to 55-60°C and maintain for 40 hours.

-

Cool the reaction mass to room temperature and then further to 15-20°C.

-

Dilute the reaction mass with an organic solvent such as methylene dichloride.

-

Slowly add 250 ml of ice-cold water, ensuring the temperature remains below 20°C.

-

Stir the mixture for 8 hours to ensure complete decomposition of phosphorus oxychloride.

-

Adjust the pH to 8-9 using a sodium hydroxide solution to precipitate the product.

-

Filter the precipitated solid and suck dry to obtain N-acetyl Brimonidine (yield: 28 g).

Step 2: Hydrolysis and Salt Formation to Yield Brimonidine Tartrate

-

Hydrolyze the N-acetyl Brimonidine (28 g) obtained in Step 1 using methanolic sodium hydroxide.

-

This hydrolysis yields the Brimonidine free base (yield: 22.2 g).

-

Convert the free base to the tartrate salt by reacting it with L-tartaric acid in methanol.

-

Isolate the resulting Brimonidine tartrate salt.

Pharmacology and Mechanism of Action

Brimonidine is a full agonist of the α₂-adrenergic receptor. These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein, Gi.

Receptor Binding Affinity

Brimonidine exhibits high selectivity for the α₂-adrenergic receptor subtypes over the α₁ receptor. Preclinical studies have shown it to be 1000-fold more selective for α₂ vs. α₁ adrenoceptors.

| Receptor Subtype | Ki (nM) |

| α₂A | 3.7 ± 0.8 |

| α₂B | 512 ± 3 |

| α₂C | 120 ± 13 |

Table data sourced from Uhlen et al. and Lomasney et al. as cited in[2].

Signaling Pathways

Brimonidine's effects are mediated through at least two distinct signaling pathways: a canonical Gi-coupled pathway responsible for lowering IOP, and a non-canonical pathway linked to its neuroprotective effects.

4.2.1 Canonical Gi-Coupled Signaling (IOP Reduction)

As an α₂-agonist, Brimonidine binding to its receptor activates the associated Gi protein. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). In the ciliary body of the eye, this reduction in cAMP is the mechanism responsible for decreasing the production of aqueous humor, thus lowering intraocular pressure.

References

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 4-Chloro-1-ethyl-piperidine

For Immediate Release

[City, State] – While 4-Chloro-1-ethyl-piperidine is a known entity in chemical synthesis, its specific biological mechanism of action has remained largely uncharacterized in publicly accessible scientific literature. This technical guide, intended for researchers, scientists, and drug development professionals, aims to consolidate the available information on structurally related compounds to infer a potential pharmacological profile for this compound, thereby providing a foundational framework for future investigation.

A comprehensive review of existing data suggests that the biological activities of N-alkylated 4-chloropiperidines are most prominently associated with histamine and sigma receptors. Although direct experimental evidence for this compound is currently lacking, its structural similarity to compounds with known effects on these receptor systems allows for a speculative exploration of its potential mechanisms.

Inferred Pharmacological Targets

The primary molecular targets for which N-substituted 4-chloropiperidines serve as synthetic precursors are the histamine and sigma receptor families. These receptors are implicated in a wide array of physiological and pathological processes, making them attractive targets for therapeutic intervention.

Histamine Receptor Antagonism: A Plausible Role

The piperidine scaffold is a common feature in many histamine H1 receptor antagonists. The close structural analog, 4-chloro-1-methylpiperidine, is documented as a key intermediate in the synthesis of such antagonists. Should this compound exhibit activity at the H1 receptor, it would likely function as an antagonist, interfering with the canonical Gq/11 signaling cascade initiated by histamine. This would involve the inhibition of phospholipase C (PLC) activation, thereby preventing the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG) and the subsequent release of intracellular calcium and activation of protein kinase C (PKC).

Caption: Postulated antagonistic mechanism at the histamine H1 receptor.

Sigma Receptor Modulation: An Alternative Pathway

The N-substituted piperidine motif is also integral to a multitude of high-affinity sigma (σ) receptor ligands. The σ1 receptor, an intracellular chaperone protein at the endoplasmic reticulum-mitochondrion interface, is involved in regulating calcium signaling, ion channel function, and cellular stress responses. As a potential ligand, this compound could modulate the activity of the σ1 receptor, thereby influencing downstream signaling pathways critical for neuronal survival and plasticity.

Caption: Hypothetical modulation of the sigma-1 receptor and its cellular effects.

Quantitative Data Summary (Hypothetical Framework)

To date, no quantitative binding or functional data for this compound has been published. The following table serves as a template for presenting such data, which would be essential for confirming its mechanism of action.

| Target Receptor | Assay Type | Radioligand | Kᵢ (nM) | Functional Activity (EC₅₀/IC₅₀, nM) |

| Histamine H₁ | Radioligand Binding | [³H]mepyramine | Data Not Available | Data Not Available |

| Sigma-1 (σ₁) | Radioligand Binding | --INVALID-LINK---pentazocine | Data Not Available | Data Not Available |

| Sigma-2 (σ₂) | Radioligand Binding | [³H]DTG | Data Not Available | Data Not Available |

Experimental Protocols for Target Validation

To elucidate the true mechanism of action of this compound, a systematic pharmacological evaluation is necessary. The following outlines standard experimental workflows for assessing affinity and functional activity at the inferred receptor targets.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for histamine and sigma receptors.

General Procedure:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human receptor of interest (e.g., HEK293 for H1R) or from tissues with high receptor density (e.g., guinea pig brain for σ1).

-

Competitive Binding: Incubate the membrane preparation with a specific radioligand (e.g., [³H]mepyramine for H1R, --INVALID-LINK---pentazocine for σ1) and a range of concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value from the concentration-response curve and calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

Caption: General workflow for a radioligand binding assay.

Functional Assays

Objective: To determine the functional effect (e.g., agonist, antagonist) of this compound at the target receptors.

Example for H1 Receptor (Calcium Mobilization Assay):

-

Cell Culture: Culture cells expressing the H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Addition: Add this compound at various concentrations.

-

Agonist Stimulation: Stimulate the cells with a known H1 receptor agonist (e.g., histamine).

-

Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of the agonist-induced calcium response.

Conclusion and Future Directions

The mechanism of action of this compound remains an open question. However, based on the established pharmacology of structurally related N-alkylated piperidines, it is reasonable to hypothesize that this compound may interact with histamine and/or sigma receptors. The information and protocols presented in this guide provide a strategic framework for initiating a thorough investigation into its pharmacological profile. Definitive characterization will require rigorous experimental validation, including comprehensive receptor screening, in vitro functional assays, and subsequent in vivo studies to ascertain its physiological effects. Such research is pivotal to unlocking the potential therapeutic applications of this and related chemical entities.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-Chloro-1-ethyl-piperidine Derivatives

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives are integral to the development of analgesics, antipsychotics, antihistamines, and anticancer agents, among others.[1][3] This guide focuses on the synthesis of this compound, a key intermediate for the elaboration into more complex molecules. The presence of the reactive chloro group at the 4-position allows for facile nucleophilic substitution, providing a versatile handle for introducing diverse functionalities.

Synthetic Pathways and Methodologies

The synthesis of this compound is typically approached via a two-step process, starting from commercially available precursors. The primary strategy involves the initial synthesis of 1-ethyl-4-piperidone, which is subsequently converted to the target 4-chloro derivative.

Step 1: Synthesis of 1-Ethyl-4-piperidone

The ethylation of the piperidine nitrogen is the first key transformation. A common and effective method for this is the reaction of piperidin-4-one with an ethylating agent.

Reaction Scheme:

Figure 1: Synthesis of 1-Ethyl-4-piperidone.

Experimental Protocol: Synthesis of 1-Ethyl-4-piperidone [4]

-

Reaction Setup: In a round-bottom flask, combine piperidin-4-one hydrochloride monohydrate (5 g, 33 mmol), acetonitrile (40 mL), bromoethane (4 g, 33 mmol), and sodium carbonate (10 g).

-

Reaction Conditions: Heat the mixture overnight at 85°C with stirring.

-

Workup: After cooling to room temperature, filter the reaction mixture. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography to yield 1-ethyl-4-piperidone as a yellow liquid.

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| Piperidin-4-one HCl H₂O | 153.61 | 5 | 33 | 1.0 |

| Bromoethane | 108.97 | 4 | 33 | 1.0 |

| Sodium Carbonate | 105.99 | 10 | 94 | 2.85 |

| Product | Yield |

| 1-Ethyl-4-piperidone | 62% |

Step 2: Synthesis of this compound

The conversion of the ketone functionality in 1-ethyl-4-piperidone to a chloro group can be achieved through a two-step sequence involving reduction to the corresponding alcohol followed by chlorination.

Reaction Scheme:

Figure 2: Synthesis of this compound.

Experimental Protocol: Synthesis of 1-Ethyl-4-piperidinol (Reduction)

-

Reaction Setup: Dissolve 1-ethyl-4-piperidone (1.0 g, 7.86 mmol) in methanol (20 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (0.3 g, 7.86 mmol) portion-wise to the stirred solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford 1-ethyl-4-piperidinol, which can often be used in the next step without further purification.

Experimental Protocol: Synthesis of this compound (Chlorination) [5]

-

Reaction Setup: Dissolve 1-ethyl-4-piperidinol (1.0 g, 7.68 mmol) and triethylamine (2.14 mL, 15.36 mmol) in dichloromethane (20 mL) in a round-bottom flask and cool to 0°C.

-

Reagent Addition: Add thionyl chloride (0.67 mL, 9.22 mmol) dropwise to the stirred solution.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Workup: Quench the reaction by adding water (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

| Reactant | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 1-Ethyl-4-piperidinol | 129.22 | 1.0 g | 7.68 | 1.0 |

| Triethylamine | 101.19 | 2.14 mL | 15.36 | 2.0 |

| Thionyl Chloride | 118.97 | 0.67 mL | 9.22 | 1.2 |

Alternative Synthetic Strategies

While the above method is robust, other synthetic routes to substituted piperidines are available and may be applicable depending on the desired substitution pattern.

-

Aza-Prins Cyclization: This method can be used to construct 4-halopiperidine rings from epoxides and homoallylic amines, mediated by a Lewis acid such as Niobium (V) chloride.[6] This approach is particularly useful for accessing more complex, substituted piperidine rings.

-

Mannich Reaction: The Mannich condensation of an amine, an aldehyde, and a ketone can be employed to synthesize 4-piperidones, which are precursors to 4-substituted piperidines.[7]

-

Dieckmann Condensation: This intramolecular condensation of diesters can be used to form the piperidine ring, followed by further functionalization.[8]

General Experimental Workflow

The synthesis and purification of this compound derivatives generally follow a standard workflow in a synthetic chemistry laboratory.

Figure 3: General Experimental Workflow.

Conclusion

The synthesis of this compound serves as a gateway to a wide range of more complex and potentially bioactive molecules. The methodologies presented here, particularly the two-step synthesis from 1-ethyl-4-piperidone, provide a reliable and scalable route for researchers in drug discovery and development. The versatility of the piperidine scaffold, combined with the reactivity of the 4-chloro substituent, ensures that this class of compounds will remain a cornerstone of medicinal chemistry research.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 4. 1-Ethyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Chloro-N-methylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. apps.dtic.mil [apps.dtic.mil]

The Biological Activity of 4-Chloro-1-ethyl-piperidine: An Overview of a Synthetic Intermediate

Disclaimer: A comprehensive review of scientific literature and chemical databases reveals a significant lack of direct research into the biological activity of 4-Chloro-1-ethyl-piperidine. This compound is predominantly documented as a chemical intermediate, a building block used in the synthesis of more complex, pharmacologically active molecules. Consequently, this guide provides an overview of the available information, focusing on its role in synthetic chemistry and the biological activities of the compounds derived from it, rather than its own intrinsic biological effects. Quantitative data on the biological activity, specific experimental protocols for its biological assessment, and defined signaling pathways for this compound are not available in the current body of scientific literature.

Introduction to this compound

This compound is a heterocyclic amine belonging to the piperidine class of organic compounds. Structurally, it consists of a six-membered ring containing one nitrogen atom, with an ethyl group attached to the nitrogen and a chlorine atom at the 4-position. The piperidine scaffold is a common feature in many pharmaceuticals and biologically active compounds due to its ability to interact with various biological targets.

Role as a Synthetic Intermediate

The primary documented application of this compound and its close analogs, such as 4-chloro-1-methylpiperidine, is in the synthesis of antagonists for histamine receptors, particularly the H1 and H4 receptors. The chlorine atom at the 4-position serves as a leaving group, allowing for nucleophilic substitution to introduce larger, more complex functional groups that are crucial for binding to these receptors.

Synthesis of Histamine H1 Receptor Antagonists

First-generation antihistamines, known for their sedative effects, and second-generation antihistamines, which are non-sedating, often feature a piperidine ring. The synthesis of some of these compounds involves the use of N-alkyl-4-chloropiperidines as key intermediates. For instance, 4-chloro-1-methylpiperidine is a reactant in the synthesis of certain tricyclic antihistamines.[1][2] While a direct synthesis using the ethyl analog was not found, the general synthetic principle would be analogous.

Inferred Biological Profile and Potential Targets

Given its use in synthesizing histamine receptor antagonists, it is plausible that this compound itself might possess some weak affinity for these receptors. However, without experimental data, this remains speculative. The biological activity of the final products suggests that the core piperidine structure contributes to the overall pharmacophore.

-

Histamine H1 Receptor: Antagonists of this receptor are used to treat allergic reactions.[3] The piperidine moiety in many antihistamines is a key structural feature for receptor interaction.[3]

-

Histamine H3 Receptor: This receptor is primarily found in the central nervous system and its antagonists have been investigated for a variety of neurological disorders.[4]

-

Sigma Receptors: Some piperidine-containing compounds have shown affinity for sigma receptors, which are implicated in a range of central nervous system functions.[5][6]

Experimental Protocols

As no studies on the biological activity of this compound were identified, no specific experimental protocols for its biological evaluation can be provided. However, a general synthetic protocol illustrating its potential use as an intermediate, based on procedures for the analogous 4-chloro-1-methylpiperidine, is described below.

General Synthesis of a Piperidine-Containing Compound via Nucleophilic Substitution

Objective: To synthesize a derivative where the chlorine atom of this compound is displaced by a nucleophile (e.g., an alcohol or amine).

Materials:

-

This compound

-

A suitable nucleophile (e.g., a substituted phenol or aniline)

-

A non-polar aprotic solvent (e.g., Toluene, Dichloromethane)

-

A base (e.g., Sodium hydride, Potassium carbonate)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of the nucleophile in the chosen solvent, add the base and stir at room temperature.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway where a 4-chloro-N-alkyl-piperidine is used as a reactant to form a more complex molecule.

Quantitative Data

No quantitative data regarding the biological activity of this compound (e.g., IC50, Ki, EC50) was found in the scientific literature.

Signaling Pathways

As there is no documented biological target for this compound, no signaling pathway diagrams can be provided.

Conclusion

References

- 1. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of radioiodinated N-2-(4-piperidyl)ethyl benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic and Analytical Profile of 4-Chloro-1-ethyl-piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Chloro-1-ethyl-piperidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra in the public domain, this document presents predicted spectroscopic data based on the analysis of structurally analogous compounds. It includes projected Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, organized into clear, comparative tables. Detailed, generalized experimental protocols for acquiring such spectra are provided to guide researchers in their analytical workflows. Furthermore, a logical workflow for spectroscopic analysis is visualized using the DOT language to facilitate a systematic approach to the characterization of this and similar molecules.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its piperidine core is a common scaffold in a multitude of pharmaceutical agents, and the presence of a reactive chlorine atom at the 4-position, along with an N-ethyl group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate in any synthetic pathway.

This guide aims to provide a detailed reference for the spectroscopic and analytical data of this compound. While direct experimental data is not widely published, this document aggregates predictive data based on the known spectral characteristics of closely related analogs, such as 4-chloro-N-methylpiperidine and other N-substituted piperidines.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and general principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-4 (methine) | 4.0 - 4.5 | Multiplet | 1H |

| H-2, H-6 (equatorial) | 2.8 - 3.2 | Multiplet | 2H |

| H-2, H-6 (axial) | 2.2 - 2.6 | Multiplet | 2H |

| N-CH₂ (methylene) | 2.4 - 2.8 | Quartet | 2H |

| H-3, H-5 (equatorial) | 2.0 - 2.4 | Multiplet | 2H |

| H-3, H-5 (axial) | 1.8 - 2.2 | Multiplet | 2H |

| N-CH₂-CH₃ (methyl) | 1.0 - 1.4 | Triplet | 3H |

Note: Spectra are typically recorded in CDCl₃ with Tetramethylsilane (TMS) as an internal standard.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4 | 58 - 63 |

| C-2, C-6 | 52 - 57 |

| N-CH₂ | 50 - 55 |

| C-3, C-5 | 35 - 40 |

| N-CH₂-CH₃ | 12 - 17 |

Note: Spectra are typically recorded in CDCl₃ with Tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (stretch, sp³) | 2850 - 3000 | Medium to Strong |

| C-N (stretch) | 1050 - 1250 | Medium |

| C-Cl (stretch) | 600 - 800 | Medium to Strong |

Note: As a tertiary amine, this compound will not exhibit N-H stretching or bending vibrations[1][2][3].

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Notes |

| 147/149 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom. |

| 112 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 98 | [M - CH₂CH₂Cl]⁺ | Alpha-cleavage with loss of a chloroethyl radical. |

| 84 | [Piperidine ring fragment]⁺ | Further fragmentation of the piperidine ring. |

| 57 | [C₄H₉]⁺ | Common alkyl fragment. |

Note: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory safety protocols.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.

IR Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, it can be analyzed as a neat thin film[4]. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates[4].

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS). For a volatile compound like this, GC-MS is often preferred.

-

Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Pay close attention to the isotopic pattern of chlorine to confirm the presence of the halogen in the fragments.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic intermediate like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized analytical protocols for the characterization of this compound. While awaiting the public availability of direct experimental data, the information presented herein serves as a valuable resource for researchers in the fields of synthetic chemistry, pharmacology, and drug development. The structured data tables and the visualized analytical workflow are designed to facilitate a more efficient and systematic approach to the quality control and structural verification of this important chemical intermediate. Researchers are encouraged to use the provided protocols as a starting point and adapt them to their specific laboratory environments and instrumentation.

References

4-Chloro-1-ethyl-piperidine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for 4-Chloro-1-ethyl-piperidine (CAS No: 5382-26-3). The following sections detail the toxicological properties, safe handling procedures, emergency protocols, and disposal of this compound, with a focus on providing practical guidance for laboratory and drug development settings. All quantitative data has been summarized in structured tables for ease of reference, and detailed experimental protocols and logical workflows are provided.

Physicochemical and Toxicological Profile

This compound is a halogenated heterocyclic compound. While specific toxicological data for this compound is limited, its structure, belonging to the class of N-alkyl-4-chloropiperidines, suggests potential for significant toxicity. The presence of the piperidine ring, a common scaffold in neuroactive compounds, and the reactive chloro group indicate that this substance should be handled with extreme caution.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Chloropiperidine | 4-Chloro-1-methylpiperidine |

| CAS Number | 5382-26-3[1][2][3] | 5382-18-3[4][5] | 5570-77-4[6] |

| Molecular Formula | C₇H₁₄ClN[1] | C₅H₁₀ClN[4][5] | C₆H₁₂ClN[6] |

| Molecular Weight | 147.65 g/mol [1] | 119.59 g/mol [4][5] | 133.62 g/mol [6] |

| Appearance | Not specified; likely a liquid or low-melting solid | Not specified | Liquid[7] |

| Flash Point | Not available | Not available | 47.3 °C (closed cup)[7] |

Table 2: GHS Hazard Classification for Structurally Related Chlorinated Piperidines

| Hazard Class | GHS Category | Hazard Statement | Source Compound(s) |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor | 4-Chloropiperidine, 4-Chloro-1-methylpiperidine[4][5][7] |

| Skin corrosion/irritation | Category 1B | H314: Causes severe skin burns and eye damage | 4-Chloropiperidine, 4-Chloro-1-methylpiperidine[4][5][7] |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage | 4-Chloropiperidine[4][5] |

| Acute toxicity, oral | Category 2 | H300: Fatal if swallowed | 1-(2-Chloroethyl)piperidinium chloride[8] |

| Acute toxicity, dermal | Category 3 | H311: Toxic in contact with skin | Piperidine[9] |

| Acute toxicity, inhalation | Category 3 | H331: Toxic if inhaled | Piperidine[9] |

| Germ cell mutagenicity | Category 2 | H341: Suspected of causing genetic defects | 1-(2-Chloroethyl)piperidine hydrochloride[8] |

| Aquatic hazard (chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects | 4-Chloro-1-methylpiperidine[7] |

Note: The GHS classifications are based on data for structurally similar compounds and should be considered indicative of the potential hazards of this compound.

Table 3: Acute Toxicity Data for a Structurally Related Compound

| Compound | Route | Species | LD50 |

| 1-(2-Chloroethyl)piperidinium chloride | Oral | Rat | 17 mg/kg[8] |

Proposed Mechanism of Toxicity

While the specific mechanism of toxicity for this compound has not been elucidated, based on its chemical structure and the known reactivity of related compounds, a dual mechanism of toxicity is plausible:

-

DNA Alkylation: Similar to other 3-chloropiperidines, which are known to be potent DNA alkylating agents, this compound may undergo intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate can then alkylate nucleophilic sites on DNA bases, leading to DNA damage, mutations, and potentially carcinogenesis.[10][11][12][13][14]

-

Neurotoxicity: The piperidine scaffold is present in many neuroactive compounds, including the neurotoxin MPTP and the dissociative anesthetic phencyclidine (PCP).[2][15] It is possible that this compound or its metabolites could interact with targets in the central nervous system, such as monoamine oxidase (MAO) or NMDA receptors, leading to neurotoxic effects.[2][15][16]

Caption: Proposed dual mechanism of toxicity for this compound.

Experimental Protocols

General Synthesis of this compound

This protocol is a general method for the chlorination of a secondary alcohol using thionyl chloride and should be adapted and optimized for the specific synthesis of this compound from 1-ethyl-4-piperidinol. This reaction should only be performed by trained chemists in a well-ventilated chemical fume hood.

Materials:

-

1-ethyl-4-piperidinol

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (Et₃N) or pyridine (optional, as a base)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

-

Standard glassware for reaction, work-up, and purification (e.g., round-bottom flask, dropping funnel, separatory funnel, rotary evaporator, chromatography equipment)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-ethyl-4-piperidinol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution. The addition of thionyl chloride can be exothermic.[19]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC or GC-MS).

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and the generated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography.

Caption: General workflow for the synthesis of this compound.

Safe Handling and Personal Protective Equipment (PPE)

Due to its potential for high toxicity, corrosivity, and flammability, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Always handle this compound in a properly functioning chemical fume hood.

-

Ensure a safety shower and eyewash station are readily accessible.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before and during use.

-

Wear closed-toe shoes.

-

-

Respiratory Protection: For operations with a high potential for aerosol or vapor generation, or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Emergency Procedures

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Accidental Release and Spill Cleanup

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

-

Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

Caption: Decision workflow for responding to a this compound spill.

Storage and Disposal

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other sources of ignition.

-

Store separately from strong oxidizing agents, acids, and bases.

Disposal:

-

Dispose of this compound and any contaminated materials as hazardous waste.

-

Follow all local, state, and federal regulations for the disposal of chlorinated organic compounds.[7][9][20]

-

Do not dispose of this chemical down the drain.

-

Consider using a licensed professional waste disposal service.[21]

Conclusion

This compound is a potentially hazardous chemical that requires careful handling and strict adherence to safety protocols. While specific toxicological data is lacking, the information available for structurally related compounds indicates a high potential for toxicity, including corrosivity, flammability, and possible mutagenicity and neurotoxicity. Researchers, scientists, and drug development professionals must use appropriate engineering controls, personal protective equipment, and follow the emergency and disposal procedures outlined in this guide to minimize the risks associated with the use of this compound.

References

- 1. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]

- 2. Phencyclidine - Wikipedia [en.wikipedia.org]

- 3. 5382-26-3|this compound|BLD Pharm [bldpharm.com]

- 4. 4-Chloropiperidine synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Chloropiperidine | C5H10ClN | CID 420932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-chloro-N-methylpiperidine | C6H12ClN | CID 79342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. Disposal of Chlorine-Containing Wastes | Semantic Scholar [semanticscholar.org]

- 10. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Secondary 3-Chloropiperidines: Powerful Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterisation of Novel 3-Chloropiperidines: Secondary Derivatives and Ligands for Cisplatin Analogues [jlupub.ub.uni-giessen.de]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. orgsyn.org [orgsyn.org]

- 20. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 21. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

The Emerging Role of 4-Chloro-1-ethyl-piperidine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for targeting a wide array of biological entities. Within this class, halogenated piperidines, such as 4-Chloro-1-ethyl-piperidine, represent a versatile synthetic intermediate and a key pharmacophoric element, particularly in the development of agents targeting the Central Nervous System (CNS). This technical guide consolidates the current understanding and potential applications of the this compound moiety and its close analogs in drug discovery, with a focus on its role in the design of novel therapeutics.

Core Applications in Central Nervous System Drug Discovery

The primary therapeutic area where the 4-halogenated-1-alkyl-piperidine scaffold has shown significant promise is in the modulation of CNS receptors, most notably dopamine receptors. Altered dopaminergic signaling is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The this compound moiety can serve as a crucial building block for ligands that target D2-like dopamine receptors (D2, D3, and D4).

The chlorine atom at the 4-position can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in specific interactions within the receptor binding pocket. The N-ethyl group can modulate the basicity of the piperidine nitrogen and explore specific hydrophobic regions of the binding site, contributing to both affinity and selectivity.

While specific data for this compound is limited in publicly accessible literature, structure-activity relationship (SAR) studies on analogous series of piperidine and piperazine derivatives provide valuable insights into its potential. For instance, the substitution pattern on the piperidine ring is critical for affinity and selectivity towards dopamine receptor subtypes.

Quantitative Data on Related Ligands

The following table summarizes binding affinity data for representative compounds containing related chloro-substituted piperidine or piperazine moieties, highlighting their potential as dopamine receptor ligands. It is important to note that these are analogs, and direct extrapolation to this compound should be done with caution.

| Compound ID/Reference | Structure | Target(s) | Binding Affinity (Ki, nM) | Selectivity |

| Analog 1 (D3 Ligand) | N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | hD3, hD2L | 0.7 (hD3), 93.3 (hD2L) | 133-fold for D3 over D2 |

| Analog 2 (D4 Ligand) | N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | hD4, hD2 | 0.057 (hD4), >10,000 (hD2) | >175,000-fold for D4 over D2 |

This data is presented to illustrate the potential of the broader class of chloro-substituted nitrogen-containing heterocycles in achieving high affinity and selectivity for dopamine receptor subtypes.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are generalized procedures based on methodologies reported for analogous structures.

General Synthesis of this compound Derivatives

The synthesis of this compound itself can be achieved through various established methods, often starting from 4-hydroxypiperidine. A common route involves the N-ethylation of a protected 4-hydroxypiperidine, followed by chlorination and deprotection.

Aza-Prins Cyclization for 4-Chloropiperidine Analogs

A stereoselective method for constructing the 4-chloropiperidine ring is the aza-Prins cyclization.

-

Reaction: To a solution of an appropriate epoxide and a homoallylic amine in anhydrous methylene chloride under a nitrogen atmosphere, a Lewis acid such as Niobium (V) chloride is added with stirring.

-

Monitoring and Quenching: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

N-Alkylation of 4-Chloropiperidine

To introduce the ethyl group onto the piperidine nitrogen, a standard N-alkylation protocol can be employed.

-

Reaction: To a solution of 4-chloropiperidine hydrochloride in a suitable solvent such as acetonitrile or DMF, a base (e.g., potassium carbonate or triethylamine) is added, followed by the alkylating agent (e.g., ethyl iodide or ethyl bromide).

-

Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried, and concentrated. The final product can be purified by column chromatography or distillation.

Dopamine Receptor Binding Assays

To evaluate the affinity of newly synthesized compounds for dopamine receptors, competitive radioligand binding assays are commonly used.

-

Materials: Cell membranes expressing the human dopamine receptor subtypes (D2, D3, or D4), a suitable radioligand (e.g., [³H]-spiperone or [¹²⁵I]-iodosulpride), and the test compounds.

-

Procedure: The cell membranes are incubated with the radioligand and varying concentrations of the test compound in a suitable buffer.

-

Analysis: After incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a scintillation counter. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis, and the Ki values are calculated using the Cheng-Prusoff equation.

Visualizing Pathways and Workflows

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates a simplified signaling cascade initiated by the activation of the D2 dopamine receptor, a common target for antipsychotic drugs.

Caption: Simplified Dopamine D2 Receptor inhibitory signaling pathway.

General Experimental Workflow for Ligand Development

The process of developing a novel ligand, from synthesis to initial biological evaluation, can be visualized as a structured workflow.

Caption: General workflow for synthesis and evaluation of novel ligands.

Conclusion and Future Directions

While direct and extensive research on this compound as a standalone medicinal chemistry agent is not widely published, its structural motifs are present in a broader class of neurologically active compounds. The available data on analogous structures strongly suggest its potential as a valuable intermediate and pharmacophore in the design of novel CNS agents, particularly for modulating dopaminergic systems. Future research, including the synthesis and comprehensive biological profiling of a focused library of this compound derivatives, is warranted to fully elucidate its potential in medicinal chemistry. Such studies could lead to the discovery of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties for the treatment of a range of CNS disorders.

References

The Synthesis and Strategic Importance of 4-Chloro-1-ethyl-piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1-ethyl-piperidine is a pivotal heterocyclic building block in organic synthesis, primarily recognized for its role as a key intermediate in the development of various pharmaceutical agents. While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is rooted in established and fundamental principles of organic chemistry. This technical guide consolidates the available information on its likely historical synthesis, modern preparative methods, physicochemical properties, and significant applications, with a focus on providing actionable data and protocols for laboratory and industrial use.

Introduction and Historical Context

The precise origin and first synthesis of this compound are not prominently documented. However, its structural simplicity and the prevalence of the piperidine motif in medicinal chemistry suggest its preparation was likely achieved through classical chlorination reactions of the corresponding alcohol, 1-ethyl-4-hydroxypiperidine. The use of its derivatives in patents dating back to the 1960s indicates that this compound was an accessible intermediate for pharmaceutical research and development during that era. The primary historical and ongoing significance of this compound lies in its utility as a versatile precursor for introducing the 1-ethyl-piperidin-4-yl moiety into larger molecules, a common feature in a number of antihistaminic and other centrally acting drugs.

Physicochemical and Spectroscopic Data

A compilation of the key physicochemical and computed properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄ClN |

| Molecular Weight | 147.65 g/mol [1] |

| CAS Number | 5382-26-3[1] |

| Appearance | Likely a liquid (based on related compounds) |

| pKa (Predicted) | 8.31 ± 0.10[1] |

| Topological Polar Surface Area | 3.2 Ų[1] |

| Complexity | 77[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Rotatable Bond Count | 1[1] |

Note: Some physical properties like boiling point and density are not consistently reported in publicly available literature and would require experimental determination.

Synthesis of this compound

The most probable and widely employed method for the synthesis of this compound is the chlorination of 1-ethyl-4-hydroxypiperidine (also known as 1-ethyl-4-piperidinol). Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

General Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from the synthesis of the analogous compound, 4-chloro-N-methylpiperidine. Researchers should conduct their own risk assessment and optimization.

Materials:

-

1-ethyl-4-hydroxypiperidine

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (optional, as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a reflux condenser connected to a gas outlet (bubbler or scrubber with a basic solution to neutralize HCl and SO₂ gas) is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Reactor: 1-ethyl-4-hydroxypiperidine (1 equivalent) is dissolved in anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Thionyl chloride (1.1 to 1.5 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the stirred solution of 1-ethyl-4-hydroxypiperidine via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then stirred for several hours (typically 2-12 hours). The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS). If the reaction is sluggish, gentle heating to reflux may be required.

-

Work-up:

-

The reaction mixture is carefully quenched by pouring it onto crushed ice.

-

The mixture is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is basic (pH > 8).

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a liquid.

Table 2: Representative Reaction Parameters for Chlorination of 1-ethyl-4-hydroxypiperidine

| Parameter | Value/Condition |

| Stoichiometry (Substrate:SOCl₂) | 1 : 1.1 - 1.5 |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to reflux |

| Reaction Time | 2 - 12 hours |

| Work-up | Aqueous basic wash |

| Purification | Vacuum distillation |

| Expected Yield | 70-90% (based on similar reactions) |

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its primary utility lies in its ability to act as an electrophile, allowing for the introduction of the 1-ethyl-piperidin-4-yl group via nucleophilic substitution of the chloro moiety. While specific drug synthesis pathways directly citing this compound are often proprietary, its structural analog, 4-chloro-1-methylpiperidine, is a documented precursor in the synthesis of several antihistamines, including Loratadine, Ketotifen, and Cyproheptadine.[2][3] It is highly probable that this compound serves as an intermediate for analogous ethyl-substituted active pharmaceutical ingredients.

The general synthetic utility is depicted in the following workflow:

Caption: General workflow for the use of this compound.

Conclusion

This compound, while lacking a celebrated discovery in the annals of chemistry, remains a compound of significant practical importance. Its straightforward and efficient synthesis from readily available precursors, combined with its utility as a reactive intermediate, has cemented its role in the synthetic chemist's toolbox, particularly within the pharmaceutical industry. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and developers working with this versatile piperidine derivative. As with all chemical processes, appropriate safety precautions and optimization are paramount for successful and safe implementation.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Chloro-1-ethyl-piperidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Chloro-1-ethyl-piperidine in various matrices. The protocols are designed to be adaptable for research, quality control, and drug development purposes.

Introduction

This compound is a substituted piperidine derivative that may be present as an intermediate, impurity, or the active pharmaceutical ingredient (API) itself in various pharmaceutical preparations. Accurate and precise quantification of this compound is crucial for ensuring product quality, safety, and efficacy. This document outlines two primary analytical approaches for its determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method depends on the sample matrix, required sensitivity, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of samples. Due to the lack of a strong UV chromophore in this compound, derivatization or the use of universal detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly well-suited for volatile and semi-volatile compounds. Headspace sampling can be employed for the analysis of residual impurities in solid or liquid samples.

Data Presentation: Quantitative Method Parameters

The following table summarizes the typical performance characteristics of the described analytical methods. These values are based on methods developed for structurally similar compounds and should be validated for the specific application.

| Parameter | HPLC with UV Detection (Post-Derivatization) | GC-MS with Headspace Sampling |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.05 - 0.1 ppm |

| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | 0.15 - 0.3 ppm |

| Linearity Range | 0.5 - 100 µg/mL (R² > 0.999) | 0.2 - 50 ppm (R² > 0.999) |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |

| Precision (% RSD) | < 2% | < 10% |

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection following Pre-Column Derivatization

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. A derivatization step is included to enhance UV detection.

1. Sample Preparation

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

-

Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the chosen diluent to achieve a target concentration within the linear range of the assay.

-